molecular formula C16H12S B12535709 2-[2-(Azulen-1-yl)ethenyl]thiophene CAS No. 652142-07-9

2-[2-(Azulen-1-yl)ethenyl]thiophene

Cat. No.: B12535709
CAS No.: 652142-07-9
M. Wt: 236.3 g/mol
InChI Key: INRQTFVTRNREFY-UHFFFAOYSA-N
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Description

2-[2-(Azulen-1-yl)ethenyl]thiophene is an advanced organic electronic material that combines the unique optoelectronic properties of the azulene moiety with the excellent charge-transport characteristics of the thiophene unit. This compound features a conjugated structure where an electron-rich azulene system, a non-alternant 10π-electron aromatic hydrocarbon with a permanent dipole moment and a small HOMO-LUMO gap, is directly linked to a thiophene ring via an ethenyl bridge . This molecular architecture creates a "push-pull" system that supports enhanced π-conjugation, reduced band gap, and improved charge transport properties compared to simpler heterocyclic compounds . This building block is primarily valued in materials science research for developing next-generation organic semiconductors. Its extended conjugation and favorable electronic characteristics make it suitable for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and photovoltaic cells . Researchers utilize this compound as a key monomer for constructing conductive polymer films through electrophoretic deposition or electrochemical polymerization techniques . The resulting polymeric materials exhibit redox activity and can be engineered into chemically modified electrodes with specific recognition capabilities, particularly for heavy metal ion sensing in environmental monitoring applications . For research purposes only. This product is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound appropriately, considering its light-sensitive nature and potential instability under certain conditions.

Properties

CAS No.

652142-07-9

Molecular Formula

C16H12S

Molecular Weight

236.3 g/mol

IUPAC Name

2-(2-azulen-1-ylethenyl)thiophene

InChI

InChI=1S/C16H12S/c1-2-5-13-8-9-14(16(13)7-3-1)10-11-15-6-4-12-17-15/h1-12H

InChI Key

INRQTFVTRNREFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=CC(=C2C=C1)C=CC3=CC=CS3

Origin of Product

United States

Preparation Methods

Synthesis Methods

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-mediated cross-coupling is a cornerstone for constructing the azulene-thiophene framework. The Heck reaction and Suzuki-Miyaura coupling are widely employed to link azulene and thiophene moieties via an ethenyl bridge.

Heck Coupling

A representative procedure involves reacting 1-iodoazulene with 2-vinylthiophene in the presence of Pd(OAc)₂ and a phosphine ligand. Key conditions include:

  • Catalyst : Pd(OAc)₂ (5 mol%)
  • Ligand : PPh₃ (10 mol%)
  • Base : K₂CO₃
  • Solvent : DMF at 100°C for 24 hours.

The reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by alkene insertion and β-hydride elimination. Yields range from 45–65%, with stereoselectivity favoring the trans-ethenyl product.

Suzuki-Miyaura Coupling

Alternative routes employ boronic acid derivatives. For example, 2-thienylboronic acid and 1-azulenylvinyl bromide react under Pd(PPh₃)₄ catalysis:

  • Solvent : THF/H₂O (3:1)
  • Temperature : 80°C
  • Yield : 58%.

This method avoids harsh conditions but requires pre-functionalized starting materials.

Condensation Reactions

Condensation strategies leverage carbonyl intermediates to form the ethenyl bridge.

Aldol Condensation

Methyl 3-formylazulene-1-carboxylate reacts with 2-thienylacetic acid under acidic conditions (HCl/EtOH). The reaction proceeds via enolate formation, followed by dehydration:

  • Conditions : HCl (cat.), ethanol, reflux, 12 hours
  • Yield : 72%.
Wittig Reaction

The Horner-Wadsworth-Emmons modification using phosphonate esters enhances efficiency:

  • Diethyl (1-azulenylmethyl)phosphonate reacts with 2-thiophenecarbaldehyde.
  • Base : NaH in THF at 0°C → room temperature.
  • Yield : 68%.

Cycloaddition Approaches

[8+2] Cycloaddition between 2H-cyclohepta[b]furan-2-ones and thiophene-derived olefins offers a one-step route.

Thermal Cycloaddition

Heating 2H-cyclohepta[b]furan-2-one with 2-vinylthiophene at 160–190°C in toluene generates the product via a concerted mechanism:

  • Solvent : Toluene
  • Temperature : 180°C, 6 hours
  • Yield : 55%.

Copper-Mediated Coupling

A patent-pending method uses Cu(II) catalysts for oxidative coupling:

  • 1-Ethynylazulene and 2-iodothiophene react in the presence of CuI/1,10-phenanthroline.
  • Conditions : DMF, 80°C, 12 hours.
  • Yield : 50%.

Comparative Analysis of Methods

Method Catalyst/Reagent Temperature Yield Advantages Limitations
Heck Coupling Pd(OAc)₂/PPh₃ 100°C 45–65% High stereoselectivity Requires aryl halides
Suzuki-Miyaura Pd(PPh₃)₄ 80°C 58% Mild conditions Boronic acid synthesis needed
Aldol Condensation HCl Reflux 72% Simple setup Acid-sensitive substrates
Wittig Reaction NaH 0°C → RT 68% Ethene bridge control Phosphonate preparation required
Cycloaddition None 180°C 55% One-step process High energy input
Cu-Mediated Coupling CuI/phenanthroline 80°C 50% Avoids precious metals Moderate yields

Mechanistic Insights and Optimization

Steric and Electronic Effects

  • Azulene Reactivity : The 1-position of azulene is electron-rich, facilitating electrophilic attacks in condensations.
  • Thiophene Orientation : 2-Substituted thiophenes exhibit higher reactivity due to reduced steric hindrance.

Solvent and Temperature Impact

  • Polar aprotic solvents (DMF, THF) enhance Pd-catalyzed reactions by stabilizing intermediates.
  • Elevated temperatures (>150°C) favor cycloaddition but risk decomposition.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Azulen-1-yl)ethenyl]thiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ethenyl group to an ethyl group.

    Substitution: Electrophilic substitution reactions are common, especially at the thiophene ring, using reagents like bromine or iodine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Bromine in acetic acid or iodine in chloroform.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Ethyl-substituted derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Organic Photovoltaics

The incorporation of azulene derivatives like 2-[2-(Azulen-1-yl)ethenyl]thiophene into organic photovoltaic (PV) cells has shown promising results. The unique electronic properties of azulene, characterized by a high dipole moment and significant light absorption capabilities, enhance the efficiency of PV cells. Studies indicate that these compounds can effectively harvest solar energy due to their extended π-conjugation systems, which lower the HOMO-LUMO energy gap, facilitating better charge transfer processes .

Organic Field-Effect Transistors (OFETs)

In the realm of organic field-effect transistors, this compound has been utilized to develop high-performance semiconducting materials. Its ability to form stable thin films with good charge transport properties makes it suitable for OFET applications. Research demonstrates that devices incorporating this compound exhibit enhanced charge mobility and stability under operational conditions, making them viable candidates for next-generation electronic devices .

Synthesis of Conductive Polymers

The electrochemical polymerization of this compound has been explored to create conductive polymer films. These polymers exhibit significant electrical conductivity and thermal stability, making them suitable for applications in flexible electronics and sensors. The synthesis process involves using polyazulene as a model compound, which allows for the characterization of the resulting polymers' properties through techniques like UV-Vis spectroscopy and electrochemical impedance spectroscopy .

Functionalization and Derivatization

The functionalization of azulene derivatives, including this compound, has led to the development of new materials with tailored properties for specific applications. For instance, modifications can enhance solubility or alter optical properties, enabling their use in various chemical environments or applications such as light-emitting diodes (LEDs) and photonic devices .

Drug Delivery Systems

Recent studies have indicated potential applications for this compound in drug delivery systems due to its biocompatibility and ability to form nanoparticles. These nanoparticles can encapsulate therapeutic agents and release them in a controlled manner, improving the efficacy of treatments while minimizing side effects. The unique structural properties of azulene derivatives may also facilitate targeting specific tissues or cells within the body .

Photodynamic Therapy

The photophysical properties of this compound make it a candidate for photodynamic therapy (PDT), where light-sensitive compounds are used to generate reactive oxygen species upon light activation. This property can be harnessed for cancer treatment, where localized activation leads to targeted destruction of malignant cells while sparing surrounding healthy tissue .

Mechanism of Action

The mechanism of action of 2-[2-(Azulen-1-yl)ethenyl]thiophene is largely dependent on its electronic structure. The conjugated system of azulene and thiophene allows for efficient electron delocalization, which is crucial for its optical and electronic properties. In biological systems, the compound may interact with cellular components through π-π stacking interactions and hydrogen bonding, affecting various molecular pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs (azulene, thiophene, or ethenyl linkages) or functional similarities with 2-[2-(Azulen-1-yl)ethenyl]thiophene:

Compound Name / ID Key Structural Features Synthesis Method (Yield) Key Properties/Applications Reference
Tricarbonyl[2-(3-(cyclohexa-2,4-dien-1-yl)azulen-1-yl)-thiophene]iron (15) Azulene-thiophene linked via ethenyl, Fe(CO)₃ complex Suzuki-Miyaura coupling, Fe coordination (Yield: ~60–85%) Enhanced stability, catalytic or optoelectronic applications
2-[(E)-2-[4-[(E)-2-(2-Cyanophenyl)ethenyl]phenyl]ethenyl]benzonitrile (CS1) Cyanophenyl-ethenyl-benzonitrile Commercial synthesis (pre-functionalized) Supramolecular assembly, stimuli-responsive luminescence
Thiophene, 2-[2-[(tridecafluorohexyl)sulfonyl]ethenyl]- Fluorinated sulfonyl-ethenyl-thiophene Multi-step fluorination and coupling Hydrophobic coatings, surfactants
Ethyl (E)-3-hydroxy-2-{N-[2-(thiophen-2-yl)ethenyl]carbamoyl}but-2-enoate Thiophene-ethenyl with carbamoyl and ester groups Curtius rearrangement, acyl azide route (Yield: 61%) Pharmaceutical intermediate (4-hydroxy-2-pyridones)

Key Comparative Analyses

  • Electronic Properties: The azulene-thiophene system (target compound) exhibits a broader absorption spectrum compared to purely benzenoid analogs (e.g., CS1–CS3) due to azulene’s charge-transfer character . Fluorinated ethenyl-thiophenes () display reduced electron density, enhancing oxidative stability but limiting π-conjugation .
  • Synthetic Complexity: Iron-mediated synthesis (compound 15, ) requires specialized organometallic steps, whereas cyanostyryl derivatives (CS1–CS3) are commercially available pre-assembled .
  • Application Potential: Optoelectronics: Azulene-thiophene derivatives are candidates for organic light-emitting diodes (OLEDs) or nonlinear optics, leveraging azulene’s polarizability . Biomedical: Ethyl (E)-3-hydroxy-2-{N-[2-(thiophen-2-yl)ethenyl]carbamoyl}but-2-enoate () highlights the versatility of ethenyl-thiophenes in drug synthesis .
  • Solubility and Processability :

    • Fluorinated derivatives () excel in solubility for thin-film applications, while azulene-thiophene systems may require polar solvents (e.g., DMF or THF) .

Biological Activity

2-[2-(Azulen-1-yl)ethenyl]thiophene is a compound that combines the structural features of azulene and thiophene, both of which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound features two significant moieties:

  • Azulene : A bicyclic aromatic hydrocarbon known for its unique electronic properties and biological activities.
  • Thiophene : A five-membered aromatic ring containing sulfur, recognized for its role in medicinal chemistry.

The combination of these two structures may enhance the biological activity due to the synergistic effects of their individual properties.

Anticancer Activity

Research indicates that thiophene derivatives exhibit significant anticancer properties. For instance, compounds with thiophene rings have been reported to target various kinases and apoptosis pathways, which are crucial in cancer progression. The planarity and electron-rich nature of thiophenes facilitate interactions with biological targets, enhancing their efficacy as anticancer agents .

Antioxidant Properties

Antioxidant activity is another notable characteristic of thiophene-containing compounds. The presence of the thiophene ring can improve the stability of radical species, thereby exhibiting protective effects against oxidative stress. This property is particularly relevant in the context of diseases where oxidative damage plays a pivotal role .

Anti-inflammatory Effects

Thiophene derivatives have been shown to possess anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX). These interactions suggest potential applications in treating inflammatory diseases .

The mechanisms through which this compound exerts its biological effects may include:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cellular signaling pathways.
  • Receptor Interaction : The structural features allow for binding to specific receptors, modulating their activity.
  • Radical Scavenging : The electron-rich nature of the thiophene ring contributes to its ability to neutralize free radicals.

Case Studies and Research Findings

  • Anticancer Studies : A study exploring various thiophene derivatives showed that modifications in the thiophene structure significantly affected their anticancer activity. Compounds with electron-donating groups exhibited enhanced efficacy against cancer cell lines .
  • Anti-inflammatory Research : A review highlighted that certain thiophene derivatives could reduce inflammation markers in vitro and in vivo, suggesting their potential as therapeutic agents in inflammatory diseases .
  • Antioxidant Evaluation : Experimental data demonstrated that this compound exhibited significant antioxidant activity comparable to established antioxidants, indicating its potential use in preventing oxidative stress-related conditions .

Data Table: Biological Activities of Thiophene Derivatives

Activity TypeMechanismExample CompoundsReferences
AnticancerKinase inhibitionThiophene analogs
Anti-inflammatoryCOX/LOX inhibitionVarious thiophenes
AntioxidantRadical scavengingThis compound

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